molecular formula C7H11BrN2O B15301294 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

Cat. No.: B15301294
M. Wt: 219.08 g/mol
InChI Key: PTYJFKDGLGUXTC-UHFFFAOYSA-N
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Description

3-Bromo-1-oxa-2,8-diazaspiro[45]dec-2-ene is a heterocyclic compound that features a spirocyclic structure with a bromine atom, an oxygen atom, and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of tert-butyl this compound-8-carboxylate as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The spirocyclic structure allows for cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene has several scientific research applications, including:

Chemistry

    Synthesis of Novel Compounds:

Biology

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For example, as a protein tyrosine phosphatase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . The spirocyclic structure and the presence of the bromine atom contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its spirocyclic structure also provides a rigid framework that can enhance binding interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C7H11BrN2O/c8-6-5-7(11-10-6)1-3-9-4-2-7/h9H,1-5H2

InChI Key

PTYJFKDGLGUXTC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=NO2)Br

Origin of Product

United States

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